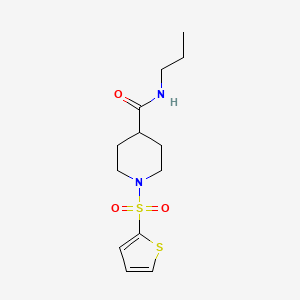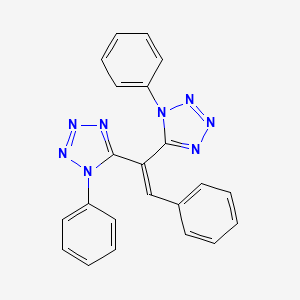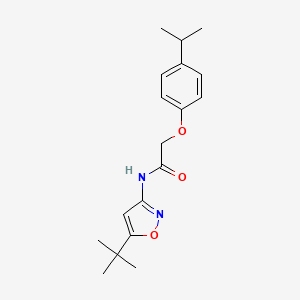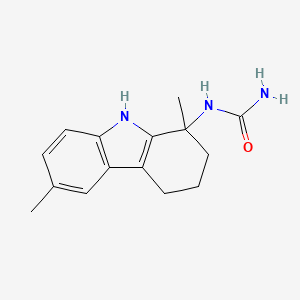
N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPTP or TCS-OX2-29 and has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
NPTP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a selective antagonist of the orexin 2 receptor, which is involved in the regulation of sleep-wake cycles and energy homeostasis. This makes NPTP a valuable tool for studying the role of orexin 2 receptor in various physiological processes.
作用機序
NPTP selectively binds to the orexin 2 receptor and blocks its activation by orexin A and orexin B. This results in a decrease in the activity of orexin 2 receptor-mediated signaling pathways, which are involved in the regulation of sleep-wake cycles and energy homeostasis. The exact mechanism of action of NPTP is still being studied, but it is believed to involve the inhibition of intracellular signaling pathways downstream of the orexin 2 receptor.
Biochemical and Physiological Effects:
NPTP has been found to have a range of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep in animal models, indicating its potential as a sleep aid. It has also been found to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. Additionally, NPTP has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression.
実験室実験の利点と制限
NPTP has several advantages for use in lab experiments. It is a selective antagonist of the orexin 2 receptor, which allows for the specific study of the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetics in animal models, making it a reliable tool for studying the effects of orexin 2 receptor antagonism in vivo. However, there are also limitations to the use of NPTP in lab experiments. It has a relatively short half-life and may require multiple administrations to maintain its effects. Additionally, its effects may vary depending on the species and strain of animal used in the experiment.
将来の方向性
There are several future directions for research on NPTP. One area of interest is the potential use of NPTP as a sleep aid or treatment for sleep disorders. Another area of interest is the potential use of NPTP as an anti-obesity drug or treatment for metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of NPTP and its effects on various physiological processes. Finally, the development of more potent and selective orexin 2 receptor antagonists may lead to the discovery of new therapeutic targets for a range of neurological and metabolic disorders.
合成法
The synthesis of NPTP involves the reaction of 2-thiophenesulfonyl chloride with N-propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in several studies to produce NPTP for research purposes.
特性
IUPAC Name |
N-propyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNLWPLVMVJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethylbenzamide](/img/structure/B5062257.png)
![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)
![1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062271.png)

![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)
![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)
![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)